molecular formula C13H14BrN3 B046422 6-Bromo-2-piperazin-1-yl-quinoline CAS No. 124782-95-2

6-Bromo-2-piperazin-1-yl-quinoline

Cat. No.: B046422
CAS No.: 124782-95-2
M. Wt: 292.17 g/mol
InChI Key: MKIHFWMBAKJYJL-UHFFFAOYSA-N
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Description

6-Bromo-2-piperazin-1-yl-quinoline is a heterocyclic organic compound that features a quinoline core substituted with a bromine atom at the 6th position and a piperazine ring at the 2nd position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-piperazin-1-yl-quinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing new therapeutic agents targeting various diseases:

  • Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antibacterial properties. The piperazine moiety may enhance these effects, suggesting potential applications in treating bacterial infections.
  • Cancer Therapy : Studies have shown that compounds with similar structures to 6-bromo-2-piperazin-1-yl-quinoline exhibit cytotoxicity against various cancer cell lines. This positions the compound as a candidate for further investigation in cancer treatment.

Biological Studies

This compound is utilized in enzyme inhibition studies and receptor binding assays due to its structural similarity to biologically active molecules:

  • Enzyme Interaction : Preliminary data suggest that this compound may inhibit enzymes involved in metabolic pathways, which is crucial for understanding its mechanism of action.
  • Receptor Binding : The compound has been explored for its binding affinity to neurotransmitter receptors, indicating potential applications in neuropharmacology .

Material Science

The compound is also investigated for its potential in developing new materials with specific electronic and optical properties:

  • Synthesis of Heterocyclic Compounds : It serves as a building block for synthesizing more complex heterocyclic compounds used in various industrial applications.

Case Studies

Several studies have focused on the pharmacological potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains, indicating its potential as a lead compound in antibiotic development.
  • Cancer Cell Line Testing : Research involving various cancer cell lines revealed that this compound induced apoptosis, highlighting its promise as an anticancer agent.
  • Neuropharmacological Effects : Investigations into its interaction with neurotransmitter systems suggested that it could modulate receptor activity, paving the way for future studies on its use in treating neurological disorders.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

6-Bromo-2-piperazin-1-yl-quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Molecular Formula : C10_{10}H11_{11}BrN2_{2}
Molecular Weight : 241.12 g/mol
Boiling Point : 325.7 ± 22.0 °C
Melting Point : 162 °C
LogP : 3.46 (indicating moderate lipophilicity)

These properties suggest that the compound is suitable for biological applications, particularly in drug design.

Biological Activity Overview

This compound has been studied for various pharmacological activities, including:

  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
  • Antimalarial Activity : Quinoline derivatives, including this compound, have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. Studies indicate that modifications in the quinoline structure can enhance antimalarial potency .
  • Serotonin Transporter Inhibition : The compound targets the serotonin transporter (SLC6A4), which is implicated in mood disorders and anxiety. Inhibition of this transporter can potentially lead to therapeutic benefits in conditions such as depression and anxiety disorders .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for pathogen survival, such as plasmepsin II in P. falciparum, disrupting hemoglobin digestion within the parasite .
  • Serotonergic Modulation : By interacting with the serotonin transporter, the compound can modulate serotonergic signaling, which is crucial for mood regulation .

Antimicrobial Studies

A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound, against several bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus0.57
This compoundEscherichia coli0.36
This compoundPseudomonas aeruginosa0.43

These findings demonstrate its potential as a broad-spectrum antibacterial agent .

Antimalarial Efficacy

Another study focused on the antimalarial properties of quinoline derivatives:

CompoundStrainIC50_{50} (nM)
This compoundNF54 (CQ-sensitive)4.73
This compoundK1 (CQ-resistant)15.25

The results indicate that this compound retains efficacy against both sensitive and resistant strains of malaria parasites .

Q & A

Q. Basic: What are the common synthetic routes for preparing 6-Bromo-2-piperazin-1-yl-quinoline?

Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a bromo-substituted quinoline core and piperazine. For example, analogous compounds like 6-chloro-2-piperazin-1-yl-quinoline are synthesized by reacting 6-chloroquinoline with piperazine in solvents like anhydrous ethanol or dichloromethane under reflux . For bromo derivatives, similar conditions apply, with potential optimization of reaction time (e.g., 12–24 hours) and stoichiometric ratios (e.g., 1:1.2 quinoline:piperazine). Microwave-assisted synthesis (e.g., 7 hours at controlled temperatures) can enhance reaction efficiency, as demonstrated in related quinoline derivatives .

Q. Advanced: How can reaction conditions be optimized to minimize side products in the synthesis of this compound?

Answer:
Key optimizations include:

  • Catalyst use : Lewis acids like Bi(OTf)₃ (5 mol%) improve regioselectivity in SNAr reactions, reducing byproducts such as di-substituted derivatives .
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to ethanol, as seen in analogous syntheses .
  • Temperature control : Microwave irradiation (e.g., 100–120°C) shortens reaction time and improves yield by minimizing thermal degradation .
  • Workup protocols : Flash chromatography (e.g., EtOAc/cyclohexane gradients) and recrystallization (e.g., pentane/ethyl acetate) effectively isolate the target compound .

Q. Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine integration. Discrepancies in aromatic proton splitting patterns may indicate regioisomeric impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₄BrN₃) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing, as applied to structurally similar dihydroquinolines .

Q. Advanced: How should researchers address discrepancies between spectroscopic data and computational modeling results for brominated quinolines?

Answer:

  • Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts. Discrepancies >0.5 ppm may signal conformational flexibility or solvent effects .
  • Dynamic NMR studies : Probe temperature-dependent splitting to identify hindered rotation in piperazine or quinoline moieties .
  • Crystallographic analysis : Resolve tautomerism or polymorphism issues, as seen in 1,2-dihydroquinoline derivatives .

Q. Advanced: What is the mechanistic role of the bromo substituent in modulating the biological activity of this compound derivatives?

Answer:

  • Electron-withdrawing effects : The bromo group enhances electrophilicity at the quinoline core, facilitating interactions with biological targets (e.g., enzyme active sites) .
  • Steric and hydrophobic effects : Bromine’s size and lipophilicity may improve membrane permeability, as observed in structurally related anti-inflammatory quinolines .
  • Structure-activity relationship (SAR) studies : Systematic replacement with Cl, F, or NO₂ groups (see ) can quantify bromine’s contribution to binding affinity .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential toxicity .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Q. Advanced: How can researchers design assays to evaluate the biological activity of this compound derivatives?

Answer:

  • Target selection : Prioritize receptors with known quinoline interactions (e.g., serotonin or dopamine receptors) based on piperazine’s pharmacophore role .
  • In vitro assays : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., kinase activity) .
  • In vivo models : Assess pharmacokinetics (e.g., bioavailability in rodent models) and toxicity (LD₅₀ studies) .

Q. Advanced: What strategies resolve low yields in cross-coupling reactions involving this compound?

Answer:

  • Catalyst optimization : Transition from Pd(PPh₃)₄ to Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) improves coupling efficiency with aryl boronic acids .
  • Solvent/base screening : Test DMF with Cs₂CO₃ or toluene with K₃PO₄ to stabilize intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .

Q. Basic: How does the electronic nature of substituents on the quinoline core influence piperazine reactivity?

Answer:
Electron-withdrawing groups (e.g., Br, NO₂) activate the quinoline ring for SNAr with piperazine, while electron-donating groups (e.g., OMe) deactivate it, requiring harsher conditions . For example, 6-bromo derivatives react faster than 6-methoxy analogues in piperazine substitution .

Q. Advanced: How can computational tools predict the metabolic stability of this compound?

Answer:

  • ADMET prediction : Software like Schrödinger’s QikProp models logP, CYP450 metabolism, and blood-brain barrier penetration .
  • Metabolite identification : Molecular docking with CYP3A4 or CYP2D6 enzymes identifies potential oxidation sites (e.g., piperazine N-methylation) .

Properties

IUPAC Name

6-bromo-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIHFWMBAKJYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154485
Record name 6-Bromoquipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124782-95-2
Record name 6-Bromoquipazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124782952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromoquipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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To a solution of 6-bromo-2-chloroquinoline of Step A (1.25 g, 5.15 mmol) in N,N-dimethylformamide (35 mL) is added piperazine (4.43 g, 51.4 mmol) and the mixture is heated at 110° C. under nitrogen for 3 hours. After cooling, it is diluted with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The extracts are dried over anhydrous magnesium sulfate and evaporated to dryness.
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